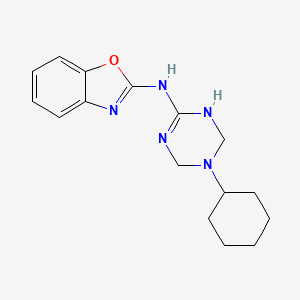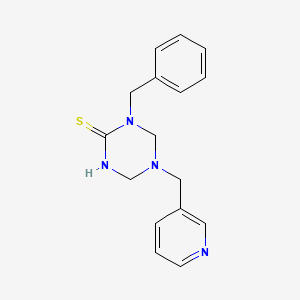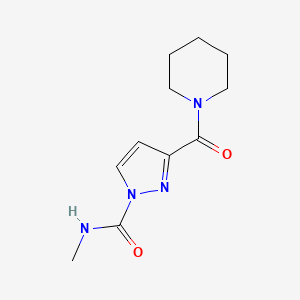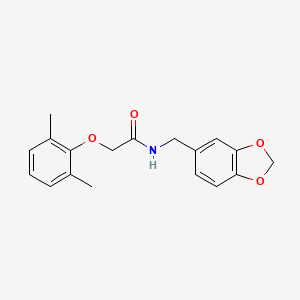
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine
描述
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine, also known as Cymoxanil, is a fungicide that is widely used in agriculture to control various fungal diseases in crops. Cymoxanil belongs to the family of benzoxazoles and triazinanes, and it has a unique mechanism of action that makes it effective against a wide range of fungal pathogens.
作用机制
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine works by inhibiting the activity of the enzyme cellulose synthase, which is essential for the formation of the cell wall in fungi. By disrupting the cell wall synthesis, N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine prevents the growth and development of fungal pathogens, leading to their eventual death.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine has been shown to have low toxicity to mammals and other non-target organisms. However, it can cause skin and eye irritation and should be handled with care. In plants, N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine has been shown to enhance the activity of several defense-related enzymes, leading to increased resistance against fungal pathogens.
实验室实验的优点和局限性
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine is a potent fungicide that can be used at low concentrations, making it cost-effective for farmers. It is also effective against a wide range of fungal pathogens, making it a versatile tool for disease management. However, like other fungicides, N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine can lead to the development of fungicide-resistant strains of fungi, which can reduce its effectiveness over time.
未来方向
There are several areas of research that could further improve our understanding of N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine and its potential applications. One area of interest is the development of new formulations and delivery systems that can enhance the efficacy of N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine while reducing its environmental impact. Another area of research is the investigation of the molecular mechanisms underlying N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine's antifungal activity, which could lead to the development of new fungicides with improved properties. Finally, there is a need for more research on the long-term effects of N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine on the environment and non-target organisms, to ensure its safe and sustainable use in agriculture.
合成方法
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine can be synthesized by the reaction of 5-cyclohexyl-1,3,5-triazinane-2,4-dithiol with 2-amino-3-hydroxybenzoic acid in the presence of a base such as sodium hydroxide. The reaction yields N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine as a white crystalline solid with a melting point of 195-197°C.
科学研究应用
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine has been extensively studied for its antifungal activity and its potential use in agriculture. Several studies have shown that N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine is effective against various fungal pathogens, including Phytophthora infestans, which causes late blight in potatoes and tomatoes, and Puccinia recondita, which causes leaf rust in wheat.
属性
IUPAC Name |
N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-6-12(7-3-1)21-10-17-15(18-11-21)20-16-19-13-8-4-5-9-14(13)22-16/h4-5,8-9,12H,1-3,6-7,10-11H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOALYUVGPZWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=NC2)NC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320515 | |
| Record name | N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
669751-99-9 | |
| Record name | N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)
![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)
![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)


![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)

![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)

![3-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B5746406.png)
![methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5746412.png)


![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5746453.png)